molecular formula C17H15Cl2NO3S B4623101 3-({[(2,4-dichlorobenzyl)thio]acetyl}amino)-2-methylbenzoic acid

3-({[(2,4-dichlorobenzyl)thio]acetyl}amino)-2-methylbenzoic acid

Cat. No. B4623101
M. Wt: 384.3 g/mol
InChI Key: CHKVCOHMBJWHHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-({[(2,4-dichlorobenzyl)thio]acetyl}amino)-2-methylbenzoic acid, also known as DTTA, is a chemical compound that has been widely used in scientific research. It belongs to the class of thiol-reactive compounds and has been found to be useful in a variety of biochemical and physiological studies.

Scientific Research Applications

Chelation Therapy and Iron Overload Management

Compounds related to 2,3-dihydroxybenzoic acid have been explored for their potential in chelation therapy, particularly for conditions like β-thalassemia major, which involve iron overload. A study by Peterson et al. (1976) demonstrated that 2,3‐dihydroxybenzoic acid could increase iron excretion significantly when administered orally, suggesting its utility in managing iron accumulation in patients with iron overload conditions (Peterson et al., 1976).

Endocrine Disruption and Human Exposure

The occurrence and human exposure to parabens, which are esters of p-hydroxybenzoic acid, have been extensively studied due to their widespread use and potential endocrine-disrupting properties. Zhang et al. (2020) highlighted the presence of parabens and their metabolites in human urine and blood, emphasizing the need for further assessment of potential health risks associated with these chemicals (Zhang et al., 2020).

Oxidative Stress and Cardiovascular Health

Research has also delved into the role of hydroxybenzoic acid derivatives in understanding oxidative stress and its implications for cardiovascular health. A study by Ghiselli et al. (1992) used salicylate, a hydroxybenzoic acid derivative, as a probe to assess oxidative stress in diabetic patients, suggesting that measuring hydroxylated derivatives could offer insights into the pathogenesis of chronic complications in diabetes (Ghiselli et al., 1992).

Pharmacokinetics and Human Exposure

The pharmacokinetic profile of propyl paraben, another derivative of p-hydroxybenzoic acid, was studied by Shin et al. (2019), providing insights into the absorption, distribution, metabolism, and excretion of this compound in humans. Such studies are crucial for understanding the potential health impacts of exposure to parabens and similar compounds (Shin et al., 2019).

properties

IUPAC Name

3-[[2-[(2,4-dichlorophenyl)methylsulfanyl]acetyl]amino]-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO3S/c1-10-13(17(22)23)3-2-4-15(10)20-16(21)9-24-8-11-5-6-12(18)7-14(11)19/h2-7H,8-9H2,1H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHKVCOHMBJWHHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)CSCC2=C(C=C(C=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>57.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196872
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-({[(2,4-dichlorobenzyl)thio]acetyl}amino)-2-methylbenzoic acid
Reactant of Route 2
Reactant of Route 2
3-({[(2,4-dichlorobenzyl)thio]acetyl}amino)-2-methylbenzoic acid
Reactant of Route 3
Reactant of Route 3
3-({[(2,4-dichlorobenzyl)thio]acetyl}amino)-2-methylbenzoic acid
Reactant of Route 4
3-({[(2,4-dichlorobenzyl)thio]acetyl}amino)-2-methylbenzoic acid
Reactant of Route 5
Reactant of Route 5
3-({[(2,4-dichlorobenzyl)thio]acetyl}amino)-2-methylbenzoic acid
Reactant of Route 6
3-({[(2,4-dichlorobenzyl)thio]acetyl}amino)-2-methylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.